N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide
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Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide is an organic compound with a complex structure that includes a benzyl group, a methylsulfamoyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-{4-[benzyl(methyl)sulfamoyl]phenyl}amine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-phenylbutanamide
Uniqueness
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C24H26N2O3S/c1-26(19-21-11-6-3-7-12-21)30(28,29)23-17-15-22(16-18-23)25-24(27)14-8-13-20-9-4-2-5-10-20/h2-7,9-12,15-18H,8,13-14,19H2,1H3,(H,25,27) |
InChI Key |
OEUFUPIYCHTQIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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